molecular formula C12H10N2O3 B6632972 3-(2-Methoxypyrimidin-5-yl)benzoic acid

3-(2-Methoxypyrimidin-5-yl)benzoic acid

Cat. No.: B6632972
M. Wt: 230.22 g/mol
InChI Key: GKXJZKYBHPMJOA-UHFFFAOYSA-N
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Description

3-(2-Methoxypyrimidin-5-yl)benzoic acid is a benzoic acid derivative featuring a pyrimidine ring substituted with a methoxy group at the 2-position and attached to the benzoic acid moiety at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. Key properties include:

  • Molecular Formula: C₁₂H₁₀N₂O₃
  • Molecular Weight: 230.22 g/mol (calculated)

Properties

IUPAC Name

3-(2-methoxypyrimidin-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-12-13-6-10(7-14-12)8-3-2-4-9(5-8)11(15)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXJZKYBHPMJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3-(2-Methoxypyrimidin-5-yl)benzoic acid with analogs differing in pyrimidine substituents or substitution patterns:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(2-Methoxypyrimidin-5-yl)benzoic acid 2-Methoxy C₁₂H₁₀N₂O₃ 230.22 Enhanced hydrophobicity; potential use in drug design
3-(2-Aminopyrimidin-5-yl)benzoic acid 2-Amino C₁₁H₉N₃O₂ 219.21 Increased polarity; likely lower logP than methoxy analog
4-(2-Chloropyrimidin-5-yl)benzoic acid 2-Chloro (4-subst.) C₁₁H₇ClN₂O₂ 234.64 Higher molecular weight; halogen may improve binding affinity
5-Methoxy benzoic acid derivatives 5-Methoxy Varies Varies Altered electronic effects; used in drug libraries

Extraction and Solubility Behavior

  • Extraction Efficiency: Benzoic acid derivatives with hydrophobic substituents (e.g., methoxy) exhibit higher distribution coefficients (m) in emulsion liquid membranes compared to polar analogs like acetic acid. This suggests that 3-(2-Methoxypyrimidin-5-yl)benzoic acid would extract faster than its amino-substituted counterpart .
  • Effective Diffusivity: Mobility in membrane phases follows the order: benzoic acid > acetic acid > phenol. Substituents like methoxy may further enhance diffusivity due to reduced hydrogen bonding .

Role in Drug Discovery

  • Library Screening : Benzoic acid derivatives, including 5-methoxy variants, are included in compound libraries (e.g., TocrisScreenPlus) for high-throughput screening .
  • Structural Analogues: Compounds like 3-(2-Aminopyrimidin-5-yl)benzoic acid (CAS 914349-45-4) are intermediates in kinase inhibitor synthesis, highlighting the therapeutic relevance of this class .

Industrial and Environmental Relevance

  • Wastewater Treatment : Methoxy-substituted benzoic acids may be prioritized in extraction processes due to their rapid removal rates, as seen in emulsion liquid membrane systems .

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